molecular formula C7H5BrN2 B1380773 4-Bromopyrazolo[1,5-a]pyridine CAS No. 1427404-87-2

4-Bromopyrazolo[1,5-a]pyridine

Cat. No.: B1380773
CAS No.: 1427404-87-2
M. Wt: 197.03 g/mol
InChI Key: CVKNKNVZHOMOHD-UHFFFAOYSA-N
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Description

4-Bromopyrazolo[1,5-a]pyridine (CAS 1427404-87-2) is a high-purity, brominated heterocyclic compound that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. This chemical scaffold is particularly significant in medicinal chemistry for the construction of targeted small molecule inhibitors . The bromine substituent at the 4-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling rapid exploration of structure-activity relationships . Researchers utilize this compound as a key building block in the development of potential therapeutic agents. Its core pyrazolo[1,5-a]pyridine structure is a privileged scaffold in drug discovery, featured in compounds investigated for various biological activities . The brominated derivative is especially useful for creating diverse chemical libraries aimed at targeting specific enzymes and receptors . This product is offered as a light-sensitive solid that requires storage in a sealed container, under dry conditions, and at recommended temperatures of -20°C to maintain stability . Appropriate safety precautions must be observed during handling, as it may cause skin, eye, and respiratory irritation . Please Note: This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should conduct a thorough hazard assessment before using this compound.

Properties

IUPAC Name

4-bromopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-5-10-7(6)3-4-9-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKNKNVZHOMOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427404-87-2
Record name 4-bromopyrazolo[1,5-a]pyridine
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Synthetic Methodologies for 4 Bromopyrazolo 1,5 a Pyridine

Strategies for Direct Halogenation of Pyrazolo[1,5-a]pyridine (B1195680) Scaffolds at C-4

Direct halogenation of the pyrazolo[1,5-a]pyridine core presents a significant challenge in controlling the position of substitution. The electronic nature of the fused ring system can lead to mixtures of isomers, necessitating the development of highly specific techniques to favor bromination at the C-4 position.

Achieving regioselectivity in the bromination of the pyrazolo[1,5-a]pyridine system is paramount for its use as a specific building block in further chemical synthesis. Research has demonstrated that the choice of synthetic route can heavily influence the positional outcome of bromination. In a notable example involving a TEMPO-mediated [3+2] annulation-aromatization reaction to form the brominated pyrazolo[1,5-a]pyridine core, a significant preference for substitution at the C-4 position was observed over the C-6 position. doi.org

When a substituted N-aminopyridine reacts with acrylonitrile, the reaction yields a mixture of 4-bromo and 6-bromo isomers. However, the formation of 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile (B8135700) is highly favored, with a reported isomeric ratio of 7.8:1 against the 6-bromo counterpart. doi.org This demonstrates a method where the reaction conditions inherently direct the bromine to the desired C-4 position, albeit during the ring's formation rather than as a post-synthesis modification of the parent scaffold.

ProductIsomeric PositionObserved RatioReference
This compound-3-carbonitrileC-47.8 doi.org
6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrileC-61 doi.org

The formation of the C-4 bromo bond on the pyrazolo[1,5-a]pyridine scaffold has been effectively achieved through the use of modern reagents that facilitate complex transformations. One such system employs (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a mediator in a [3+2] annulation-aromatization protocol. doi.orgnih.gov In this process, TEMPO serves dual roles, acting as both a Lewis acid and an oxidant to drive the reaction. nih.gov

This methodology avoids harsh, traditional brominating agents by constructing the heterocyclic system from N-aminopyridines and α,β-unsaturated compounds in a process where the bromine is incorporated from the starting materials. doi.org While direct halogenation of pyrazolo[1,5-a]pyrimidines at the C-3 position has been achieved using combinations like sodium halides (NaX) with potassium persulfate (K₂S₂O₈) or potassium halide salts with hypervalent iodine(III) reagents, the specific application of these systems for C-4 bromination of pyrazolo[1,5-a]pyridines requires further investigation. nih.govnih.gov

Multicomponent Reactions Leading to this compound

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like this compound derivatives in a single operation. nih.gov A key example is the TEMPO-mediated [3+2] annulation-aromatization protocol, which constructs the substituted this compound framework from three components. doi.orgnih.gov

This reaction involves the combination of N-aminopyridines, α,β-unsaturated compounds (such as acrylonitrile), and a base in a one-pot procedure. doi.org The process yields multisubstituted pyrazolo[1,5-a]pyridines with high regioselectivity for the 4-bromo isomer. nih.gov This approach is highly valued for its step- and time-efficiency. nih.gov

Reaction TypeKey ComponentsMediator/ReagentKey ProductReference
[3+2] Annulation-AromatizationN-aminopyridines, α,β-unsaturated compounds (e.g., acrylonitrile), DIPEA (base)TEMPOThis compound-3-carbonitrile doi.orgnih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to create more environmentally benign chemical processes, are increasingly important in the synthesis of heterocyclic compounds. rasayanjournal.co.inmdpi.com For pyrimidine (B1678525) and related scaffolds, green approaches include the use of microwave-assisted synthesis, ultrasonication, ionic liquids, and solvent-free conditions to enhance reaction rates, improve yields, and reduce waste. rasayanjournal.co.inbme.hu

While specific studies focusing exclusively on green synthesis of this compound are not extensively detailed, the multicomponent reactions used for its synthesis align with green chemistry ideals. doi.orgnih.gov One-pot syntheses, such as the TEMPO-mediated annulation, improve atom economy and reduce the need for purification of intermediates, thereby minimizing solvent use and waste generation. doi.orgnih.gov The development of protocols using water as a solvent or employing catalytic systems under mild conditions, as seen in the synthesis of related halogenated pyrazolo[1,5-a]pyrimidines, represents a promising direction for future green syntheses of this compound. nih.govnih.gov

Scale-Up Synthesis and Industrial Relevance Considerations

The ability to scale up a synthetic process is crucial for its industrial application. For the synthesis of substituted this compound, a one-pot, three-step gram-scale synthesis has been successfully demonstrated. doi.org This scalability highlights the practical utility of the TEMPO-mediated [3+2] annulation methodology, suggesting its potential for larger-scale production. doi.orgnih.gov

Halogenated heteroaromatic compounds, including this compound, are of significant industrial interest. nih.gov They serve as versatile intermediates and foundational building blocks for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. nih.gov The pyrazolo[1,5-a]pyridine scaffold itself is a core structure in numerous biologically active compounds, making its derivatives, such as the 4-bromo variant, valuable targets for drug discovery and development programs. nih.govacs.org The C-Br bond provides a reactive handle for further functionalization through transition metal-catalyzed cross-coupling reactions, enhancing its importance as an intermediate. nih.gov

Chemical Reactivity and Functionalization Pathways of 4 Bromopyrazolo 1,5 a Pyridine

Palladium-Catalyzed Cross-Coupling Reactionsresearchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For 4-Bromopyrazolo[1,5-a]pyridine, the bromine atom serves as an excellent leaving group in these transformations, enabling the introduction of a wide array of substituents. These reactions are central to diversifying the pyrazolo[1,5-a]pyridine (B1195680) core. nih.gov

The Suzuki–Miyaura reaction is one of the most widely used palladium-catalyzed cross-coupling methods for creating carbon-carbon bonds. nih.govmychemblog.com It involves the reaction of an organoboron compound, typically a boronic acid or boronic ester, with an organic halide in the presence of a palladium catalyst and a base. mdpi.commdpi.com For this compound, this reaction allows for the efficient introduction of aryl, heteroaryl, or vinyl groups at the 4-position. semanticscholar.orgnih.gov

The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. mychemblog.commdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example Role
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Facilitates the catalytic cycle
Ligand PPh₃, PCy₃, dppf Stabilizes the palladium center and influences reactivity
Base K₂CO₃, NaHCO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron species for transmetalation

| Solvent | Toluene, Dioxane, DMF, Ethanol/Water | Solubilizes reactants and influences reaction rate |

This table presents typical components used in Suzuki-Miyaura cross-coupling reactions, which are applicable to the functionalization of this compound.

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org The application of the Sonogashira reaction to this compound enables the direct installation of alkynyl moieties at the 4-position, yielding arylalkyne structures that are valuable precursors for further synthetic manipulations. soton.ac.uk

The catalytic cycle involves both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper(I) species reacts with the terminal alkyne to form a copper acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, affords the final product. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.orglibretexts.org

Table 2: Key Reagents in Sonogashira Coupling

Reagent Example Function
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Primary catalyst for the cross-coupling cycle
Copper(I) Co-catalyst CuI Facilitates the formation of the copper acetylide intermediate
Base Et₃N, Piperidine, Diisopropylamine Acts as a solvent and neutralizes the HX by-product

| Ligand | PPh₃ | Stabilizes the palladium catalyst |

This table outlines the standard reagents used in Sonogashira coupling reactions for the alkynylation of aryl halides like this compound.

Beyond the Suzuki and Sonogashira reactions, other palladium-catalyzed cross-coupling methods can be applied to this compound. These include the Heck reaction for introducing alkenyl groups, the Buchwald-Hartwig amination for forming C-N bonds, and Stille or Negishi couplings which utilize organotin or organozinc reagents, respectively. ethernet.edu.etsemanticscholar.org These reactions significantly expand the range of functional groups that can be introduced at the 4-position, allowing for the synthesis of a diverse library of pyrazolo[1,5-a]pyridine derivatives. semanticscholar.orgresearchgate.net The ability to perform sequential cross-coupling reactions by leveraging the differential reactivity of various halogens or pseudohalogens on a scaffold is a powerful strategy for building complex molecules. nih.govnih.gov

Nucleophilic Aromatic Substitution Reactions at the Bromine Positionnih.gov

Nucleophilic aromatic substitution (SₙAr) provides an alternative pathway to functionalize the 4-position of the pyrazolo[1,5-a]pyridine core. In this reaction, the bromine atom is displaced by a nucleophile. The pyrazolo[1,5-a]pyridine ring system is inherently electron-deficient due to the electronegativity of the nitrogen atoms, which facilitates nucleophilic attack. study.com

The nitrogen atom in the pyridine (B92270) ring, being para to the C4 position, activates the site for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. stackexchange.comechemi.comlibretexts.org This allows for the substitution of the bromine atom by a variety of nucleophiles, such as alkoxides, thiolates, and amines, under suitable reaction conditions. nih.gov The efficiency of the SₙAr reaction is dependent on the strength of the nucleophile and the reaction conditions, such as temperature and solvent.

Electrophilic Aromatic Substitution Reactions on the Pyrazolo[1,5-a]pyridine Core

Electrophilic aromatic substitution (EAS) on the pyrazolo[1,5-a]pyridine ring system generally does not occur at the bromine-bearing C4-position. Instead, the inherent electronic properties of the fused heterocyclic system direct electrophiles to other positions. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. quimicaorganica.org In contrast, the pyrazole (B372694) ring is more electron-rich and thus more susceptible to electrophilic substitution.

Studies on the pyrazolo[1,5-a]pyrimidine (B1248293) system, a related scaffold, have shown that electrophilic attack, such as nitration and bromination, preferentially occurs at the C3 position of the pyrazole ring or the C6 position of the pyrimidine (B1678525) ring, depending on the reaction conditions. researchgate.net By analogy, for this compound, electrophilic substitution is predicted to occur primarily at the C3-position of the pyrazole moiety or potentially at the C5 or C7 positions of the pyridine ring, which are ortho and para to the bridgehead nitrogen.

Transformation into Other Substituted Pyrazolo[1,5-a]pyridine Derivativesresearchgate.netnih.gov

The reactivity of this compound makes it a valuable precursor for a wide range of substituted derivatives. chim.it The palladium-catalyzed cross-coupling reactions discussed previously are the most prominent methods for its transformation. By selecting the appropriate coupling partner—be it a boronic acid (Suzuki), a terminal alkyne (Sonogashira), an amine (Buchwald-Hartwig), or an organozinc reagent (Negishi)—a vast chemical space can be explored. nih.govsemanticscholar.orgresearchgate.netnih.gov

For instance, Suzuki coupling can yield 4-arylpyrazolo[1,5-a]pyridines, which are common motifs in pharmacologically active compounds. Sonogashira coupling provides 4-alkynyl derivatives, which can undergo further transformations such as cyclization reactions. Nucleophilic aromatic substitution offers a direct route to introduce oxygen, sulfur, or nitrogen nucleophiles. These transformations underscore the role of this compound as a versatile building block in the synthesis of complex heterocyclic systems. escholarship.org

Mechanistic Investigations of 4 Bromopyrazolo 1,5 a Pyridine Reactions

Elucidation of Reaction Mechanisms in Bromination and Functionalization

The synthesis of 4-Bromopyrazolo[1,5-a]pyridine and its subsequent elaboration through functionalization reactions are governed by fundamental mechanistic principles of aromatic chemistry and organometallic catalysis.

Bromination Mechanism: The introduction of bromine onto the pyrazolo[1,5-a]pyridine (B1195680) core typically proceeds via an electrophilic aromatic substitution mechanism. The precise regioselectivity, favoring the 4-position, is dictated by the electronic properties of the bicyclic system. While direct bromination of the parent heterocycle can be challenging due to the pyridine (B92270) ring's electron-deficient nature, related systems offer insight. For instance, halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using combinations like sodium halides (NaX) with potassium persulfate (K₂S₂O₈) or potassium halide salts with a hypervalent iodine(III) reagent. rsc.orgnih.govnih.gov The mechanism in these cases is proposed to involve the in-situ generation of a more potent electrophilic halogen species. nih.govnih.gov The reaction is believed to proceed through an electrophilic substitution pathway. nih.gov Quantum chemical calculations on pyridine halogenation suggest that the regioselectivity is intricately linked to the position of the carbon-halogen bond-forming transition state. digitellinc.com

Functionalization Mechanism (Cross-Coupling): this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The generally accepted mechanism for these transformations involves a catalytic cycle centered on a palladium complex. libretexts.orgnobelprize.orgwikipedia.org

The catalytic cycle typically begins with the oxidative addition of the this compound to a low-valent palladium(0) catalyst. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. nobelprize.orgwikipedia.org The next step is transmetallation , where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide. libretexts.orgnobelprize.org The final step is reductive elimination , where the two organic fragments on the palladium complex couple and are expelled as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.orgwikipedia.org This mechanistic pathway is highly reliable for forming new carbon-carbon and carbon-heteroatom bonds at the 4-position of the pyrazolo[1,5-a]pyridine core.

Role of Catalysts and Reaction Conditions in Regioselectivity and Yield

The outcome of reactions involving the pyrazolo[1,5-a]pyridine scaffold, including its bromination and subsequent functionalization, is highly dependent on the choice of catalysts and the specific reaction conditions employed. These factors are pivotal in controlling the regioselectivity and maximizing the reaction yield.

In the synthesis of the pyrazolo[1,5-a]pyridine core itself, various catalytic systems have been shown to influence the reaction's efficiency and regioselectivity. For example, a TEMPO-mediated [3+2] annulation-aromatization protocol provides a highly regioselective route to multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields. nih.govacs.org Mechanistic studies indicate that in this process, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) functions not only as an oxidant but also as a Lewis acid, activating the substrates and guiding the regiochemical outcome. nih.govacs.org Similarly, acetic acid (AcOH) in the presence of molecular oxygen has been used to promote cross-dehydrogenative coupling reactions to form the heterocyclic system, where the Brønsted acid is thought to activate the N-amino-2-iminopyridine substrate for nucleophilic attack. acs.orgnih.gov

For the functionalization of this compound, palladium complexes are the most common catalysts. The choice of ligands coordinated to the palladium center is critical. Specialized phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can dramatically enhance catalyst stability and activity, allowing for lower catalyst loadings and milder reaction conditions. nih.gov The base used in these reactions, such as potassium carbonate or an amine base, also plays a crucial role, particularly in the transmetallation step of Suzuki and Sonogashira couplings. libretexts.org The solvent can also have a significant impact; for instance, some palladium-catalyzed C-H activation reactions show improved performance in hexafluoroisopropanol (HFIP), known as a "magical solvent" for such transformations. encyclopedia.pub

The table below summarizes the influence of different catalytic systems and conditions on the synthesis and functionalization of pyrazolo[1,5-a]pyridines.

Reaction TypeCatalyst/PromoterKey ConditionsRole in Regioselectivity and Yield
Core Synthesis TEMPOToluene, DIPEA, 0 °C to rtActs as a Lewis acid and oxidant, leading to high regioselectivity and excellent yields in [3+2] annulation. nih.govacs.orgdoi.org
Core Synthesis Acetic Acid (AcOH) / O₂Ethanol, 130 °CPromotes cross-dehydrogenative coupling; acid activates the substrate for nucleophilic addition. acs.orgnih.gov
Halogenation PIDA / KXWater, Room TemperaturePhenyliodonium diacetate (PIDA) facilitates regioselective C3 halogenation with potassium halides (KX) under mild, aqueous conditions. rsc.orgnih.gov
Cross-Coupling Palladium ComplexesPhosphine or NHC ligands, BaseThe choice of ligand and base is crucial for high yields in Suzuki, Sonogashira, and other cross-coupling reactions at the C4-bromo position. libretexts.orgnih.gov
Cyclization Copper ChlorideHydrazine (B178648)Mediates the cyclization of enediynones with hydrazine to form the pyrazolo[1,5-a]pyridine core. rsc.org

Intermediate Characterization and Reaction Pathway Analysis

The direct observation and characterization of reaction intermediates are paramount for substantiating proposed mechanistic pathways. While many intermediates are transient and difficult to isolate, spectroscopic and computational methods have provided significant insights into the reaction pathways for pyrazolo[1,5-a]pyridine synthesis.

In the acetic acid and O₂-promoted synthesis of substituted pyrazolo[1,5-a]pyridines, a plausible mechanistic pathway has been proposed involving several key intermediates. acs.org The reaction is initiated by a proton transfer from acetic acid that activates an N-amino-2-iminopyridine. This is followed by a nucleophilic addition of a β-dicarbonyl substrate to form an adduct, designated as intermediate A . This adduct then undergoes oxidative dehydrogenation with molecular oxygen to yield intermediate B , which subsequently cyclizes to form intermediate C . The final product is formed after the loss of a water molecule from intermediate C. acs.org An alternative pathway where cyclization precedes the oxidative dehydrogenation has also been considered. acs.org

Further compelling evidence for reaction intermediates comes from studies on the catalyst-free [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes. A detailed mechanistic pathway suggests the initial formation of a cycloadduct (intermediate 6 ), which then undergoes a 1,4-hydrogen shift to give intermediate 7 . Aromatization of this intermediate through the loss of a hydrogen molecule yields the final pyrazolo[1,5-a]pyridine product. acs.org In a related reaction with an alkene (ethyl acrylate), a tetrahydropyrazolopyridine intermediate was successfully isolated and its structure was unambiguously confirmed by X-ray single-crystal analysis, providing definitive proof of the proposed reaction pathway. acs.org

These studies, combining plausible mechanistic proposals with the actual isolation and characterization of key intermediates, provide a robust framework for understanding the complex transformations that lead to the formation of the pyrazolo[1,5-a]pyridine ring system. This knowledge is instrumental for optimizing existing synthetic routes and developing novel methods for accessing this valuable heterocyclic core.

Applications of 4 Bromopyrazolo 1,5 a Pyridine in Medicinal Chemistry Research

Design and Synthesis of Kinase Inhibitors Based on the Pyrazolo[1,5-a]pyridine (B1195680) Scaffold

The pyrazolo[1,5-a]pyridine core is a well-established "hinge-binding" moiety in the design of protein kinase inhibitors. nih.govnih.gov Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets. nih.gov The bicyclic structure of pyrazolo[1,5-a]pyridine provides a rigid framework that can be chemically modified to achieve high potency and selectivity for specific kinases. nih.gov

Inhibition Profiles Against Specific Protein Kinases (e.g., CK2, EGFR, RET, PIM, CDK)

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The specific substitution pattern on the ring system, including the presence of a bromo group, is critical for determining the potency and selectivity against different kinase targets.

RET Kinase: The pyrazolo[1,5-a]pyridine core is the hinge-binder in Selpercatinib, the first FDA-approved selective RET kinase inhibitor, highlighting the scaffold's clinical relevance. nih.gov

Cyclin-Dependent Kinases (CDKs): Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been extensively studied as CDK2/cyclin A inhibitors. These compounds occupy the ATP-binding site, and modifications at various positions on the scaffold are crucial for boosting inhibitory activity. nih.gov Studies on related pyrazolo[3,4-b]pyridines have also identified potent CDK1/CDK2 inhibitors. researchgate.net

Epidermal Growth Factor Receptor (EGFR): While many EGFR inhibitors are based on other bicyclic cores like imidazo[4,5-c]pyridine, the underlying principle of using a heterocyclic scaffold to form crucial hydrogen bonds with the kinase hinge region is shared. nih.gov The pyrazolo[1,5-a]pyridine framework is explored for this purpose due to its favorable interaction profile.

Casein Kinase 2 (CK2): Research into 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines has identified compounds with significant CK2 inhibitory activity, demonstrating the versatility of the broader azolo[1,5-a]pyrimidine scaffold in targeting this kinase. mdpi.com

The inhibitory activities of various pyrazolo[1,5-a]pyridine and related derivatives are summarized in the table below.

Compound ClassTarget KinaseIC50
Pyrazolo[1,5-a]pyrimidine DerivativesPI3Kδ2.8 nM - 45 µM
Pyrazolo[1,5-a]pyrimidine DerivativesPI3Kα1.06 µM - >60 µM
4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidinesCK2Activities comparable to staurosporine
5-Benzoyl-NH-pyrazolo[3,4-b]pyridinesCDK2Potent Inhibition Reported

This table presents a range of inhibitory concentrations for derivatives based on the pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) scaffold against various kinases, based on available research data. researchgate.netmdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies for Kinase Inhibition

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of kinase inhibitors based on the pyrazolo[1,5-a]pyridine scaffold. These studies systematically modify the core structure and evaluate the impact on biological activity.

For the related pyrazolo[1,5-a]pyrimidine scaffold, SAR analysis indicates that substitutions at different positions have distinct effects on activity. For instance, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, substituting a pyrrolidine (B122466) moiety with a 2,5-difluorophenyl group and adding a fluorine atom significantly enhanced activity. mdpi.com Similarly, in the context of CDK2 inhibitors, 3D-QSAR analysis revealed that bulky and hydrophobic features in certain regions are beneficial for biological activity, while H-bond donor groups in other areas are detrimental. nih.gov

The position and nature of halogen atoms are critical variables in SAR studies. Bromination of the related 7-azaindazole scaffold at the C-3 position was found to increase enzymatic inhibition tenfold. nih.gov This highlights the potential importance of the bromo-substituent in 4-bromopyrazolo[1,5-a]pyridine for enhancing interactions within the kinase active site, potentially through favorable hydrophobic or halogen-bonding interactions. The 7-N-aryl substitution is also considered crucial for boosting the inhibitory activities of pyrazolo[1,5-a]pyrimidine inhibitors. nih.gov

Ligand-Target Interactions and Binding Mode Analysis

Molecular docking and X-ray crystallography studies have provided detailed insights into how pyrazolo[1,5-a]pyridine-based inhibitors bind to the active site of protein kinases. A common binding mode involves the bicyclic core positioning itself in the ATP-binding cleft, where it mimics the adenine (B156593) group of ATP. nih.gov

The nitrogen atoms within the pyrazolo[1,5-a]pyridine ring system are crucial for forming hydrogen bonds with the backbone residues of the kinase "hinge region." nih.gov For example, the crystal structure of Selpercatinib bound to the RET kinase pocket reveals key interactions between the pyrazolopyridine core and hinge residues. nih.gov Similarly, docking studies of pyrazolo[1,5-a]pyrimidine derivatives in the EGFR kinase domain show good agreement with observed biological results, underscoring the importance of these interactions. nih.gov

Exploration of Antimicrobial Properties and Mechanisms of Action

The pyrazolo[1,5-a]pyridine scaffold and its analogs, such as pyrazolo[1,5-a]pyrimidines, have been investigated for their potential as antimicrobial agents. The search for new anti-infective agents with novel mechanisms of action is critical due to the rise of multidrug-resistant (MDR) bacteria. nih.gov

A study involving a series of pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Several compounds exhibited average zones of inhibition ranging from 28 mm to 32 mm against the tested bacterial isolates. nih.gov While specific data for this compound was not detailed, the general efficacy of the scaffold is promising. Related pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have also shown moderate antibacterial activity against species like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com

The mechanism of action for these compounds is an area of active investigation. Some studies suggest that these heterocyclic motifs may target essential bacterial enzymes. For example, some pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as inhibitors of carbonic anhydrase I and II, indicating a potential mechanism for their antimicrobial effects. nih.gov

Compound ClassBacterial StrainActivity
Pyrazolo[1,5-a]pyrimidine DerivativesVarious Gram-positive & Gram-negativeSignificant antibacterial activity (AZOI 28-32 mm)
Pyrazolo[3,4-b]pyridinesB. subtilis, S. aureus, E. coli, P. aeruginosaModerate antibacterial activity

This table summarizes the antimicrobial potential of compound classes related to this compound against various bacteria. nih.govjapsonline.com

Development of Anticancer Agents and Antiproliferative Studies

The development of anticancer agents is a primary application for compounds based on the pyrazolo[1,5-a]pyridine scaffold, largely due to their role as kinase inhibitors. nih.govnih.gov Since many protein kinases are oncogenes that drive cell proliferation, inhibiting them is a key strategy in cancer therapy. nih.gov The antiproliferative activity of these compounds has been evaluated against a wide range of human cancer cell lines.

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown potent cytotoxicity against cancer cells. nih.gov For instance, certain benzimidazole-pyrazolo[1,5-a]pyrimidine hybrids exhibited strong inhibitory effects on cancer cell lines with IC50 values in the micro- to nano-molar range, while showing minimal toxicity toward non-cancerous cells. nih.gov Another study on pyrazolo[3,4-b]pyridin-6-one derivatives identified a compound that inhibited microtubule polymerization by binding to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis in cancer cells. rsc.org

The antiproliferative effects of these compounds are often directly linked to their inhibition of specific kinases like EGFR, CDK, and RET, which are critical for the growth and survival of tumors. nih.govnih.govnih.gov

Compound ClassCancer Cell LineIC50
Benzimidazole-pyrazolo[1,5-a]pyrimidinesMCF-7 (Breast), A549 (Lung)3.2 µM, 4.2 µM
Pyrazolo[3,4-b]pyridin-6-one derivative (I2)CNE2 (Nasopharyngeal), HepG2 (Liver)2.99 µM, 3.71 µM
Pyrazolo[3,4-b]pyridine amide derivativesMCF-7 (Breast), DU145 (Prostate)18.4 µM, 19.2 µM

This table shows the antiproliferative activity of various pyrazole-based compounds against human cancer cell lines. nih.govrsc.org

Targeting Cellular Pathways and Molecular Mechanisms

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been developed to selectively interact with key biological targets, thereby modulating cellular pathways implicated in a range of diseases.

One major area of investigation is in the field of kinase inhibition . Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. rsc.orgnih.gov The pyrazolo[1,5-a]pyridine core is an effective "hinge-binder," capable of occupying the ATP-binding pocket of various kinases. rsc.org For instance, researchers have developed pyrazolo[1,5-a]pyridine inhibitors of C-terminal Src Kinase (CSK). nih.gov CSK is a negative regulator of Src-family kinases like LCK, which are essential for initiating T-cell receptor signaling. nih.gov By inhibiting CSK, these compounds can augment T-cell activation, a strategy of significant interest for cancer immunotherapy. nih.gov Other research has explored derivatives as potent and selective inhibitors of PI3Kγ/δ, which are targets for B-cell malignancies. bohrium.com

Beyond kinase inhibition, pyrazolo[1,5-a]pyridine derivatives have been designed as receptor antagonists . A notable example is their application as antagonists for the corticotropin-releasing factor 1 (CRF₁) receptor. nih.gov The CRF₁ receptor plays a central role in the body's response to stress. Antagonizing this receptor is a validated mechanism for developing treatments for stress-related disorders such as anxiety and depression. nih.gov The development of potent and selective pyrazolo[1,5-a]pyridine-based CRF₁ antagonists highlights the versatility of this scaffold in targeting G-protein coupled receptors. nih.gov

In vitro and In vivo Efficacy Assessments

The therapeutic potential of pyrazolo[1,5-a]pyridine derivatives has been substantiated through rigorous preclinical testing, including both cellular assays (in vitro) and animal models (in vivo).

In the field of infectious diseases, pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as a novel class of antitubercular agents. nih.gov These compounds exhibit potent in vitro activity against both drug-susceptible (H37Rv) and multidrug-resistant (MDR) clinical isolates of Mycobacterium tuberculosis. nih.govacs.org

Table 1: In vitro Antitubercular Activity of a Pyrazolo[1,5-a]pyridine Derivative (Compound 5k)

Strain MIC (μg/mL) MIC (μM)
Mtb H37Rv 0.03 0.07
MDR-TB 1667 0.06 0.14
MDR-TB 1676 0.06 0.14
MDR-TB 1713 0.03 0.07
MDR-TB 1718 0.06 0.14

Data sourced from ACS Medicinal Chemistry Letters. nih.gov

The promising in vitro results were followed by in vivo efficacy studies. In a mouse model infected with an autoluminescent strain of M. tuberculosis (H37Ra), a representative compound demonstrated a significant, dose-dependent reduction in bacterial burden following oral administration. nih.govacs.org At the highest dose tested, the compound exhibited sustained bactericidal activity, leading to a 6.5-fold decrease in luminescence (a proxy for bacterial load) from the baseline over a 6-day treatment period. acs.org

Similarly, in the context of central nervous system disorders, the lead CRF₁ receptor antagonist, compound E2508 , exhibited potent in vitro activity and demonstrated robust oral efficacy in animal models of stress-related disorders, ultimately leading to its advancement into clinical trials. nih.gov

Furthermore, in the immuno-oncology space, an optimized CSK inhibitor based on the pyrazolo[1,5-a]pyridine scaffold showed potent activity in cellular assays (in vitro) and, upon oral dosing in mice, produced a functional response by decreasing the inhibitory phosphorylation of LCK in the spleen (in vivo). nih.gov

Applications of 4 Bromopyrazolo 1,5 a Pyridine in Materials Science Research

Development of Pyrazolo[1,5-a]pyridine-Based Fluorophores

The fused N-heterocyclic system of pyrazolo[1,5-a]pyridine (B1195680) is the foundation for a significant class of fluorophores. nih.govrsc.org These compounds are noted for their high fluorescence quantum yields, excellent photostability, and the relative ease with which their structure can be modified. nih.govrsc.org The development of these fluorophores is driven by the need for novel materials for applications such as organic light-emitting devices (OLEDs), fluorescent probes, and bioimaging agents. researchgate.netresearchgate.net The synthetic versatility of the pyrazolo[1,5-a]pyridine core allows for the introduction of various functional groups, enabling precise control over their photophysical characteristics. rsc.org

One notable advancement is the creation of a novel fluorescent core skeleton called fluoremidine (FD), which is based on a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525). researchgate.netrsc.org This class of compounds can be synthesized efficiently through methods like one-pot silver-catalyzed cascade cyclization. researchgate.netrsc.org The inherent properties of the pyrazolo[1,5-a]pyridine core, such as its small size, make it ideal for applications in complex biological systems where minimal structural perturbation is desired. rsc.org

The ability to tune the photophysical properties of pyrazolo[1,5-a]pyridine derivatives is a key aspect of their design. The emission and absorption characteristics can be systematically altered by modifying the electronic nature of substituents on the heterocyclic core. A primary strategy involves the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to create a "push-pull" system. nih.gov

This design principle is based on inducing an intramolecular charge transfer (ICT) process from the electron-rich part of the molecule to the electron-poor part upon photoexcitation. researchgate.net The pyrazolo[1,5-a]pyrimidine (B1248293) core itself exhibits π-amphoteric properties, meaning it can act as both a π-electron acceptor and donor. nih.gov

Effect of Substituents: Attaching strong EDGs at specific positions, such as position 7, has been shown to significantly enhance both absorption and emission intensities. nih.govresearchgate.net Conversely, the presence of EWGs tends to result in lower intensities. rsc.org For instance, modifying the R¹ and R² positions with an N,N-dimethylamino group plays a crucial role in controlling the brightness and emission wavelength of fluoremidine (FD) analogues. researchgate.netrsc.org The addition of an N-acetyl group at the R³ position can contribute to a red-shift in the emission wavelength. researchgate.netrsc.org

Molecular Linkage and Geometry: The linkage between donor and acceptor units within the molecule is also critical. Studies on related aza-heterocyclic systems demonstrate that altering the connection geometry (e.g., ortho-, meta-, para-linkages) can significantly impact the energy gap between the singlet and triplet excited states (ΔEST), which is a crucial parameter for applications like thermally activated delayed fluorescence (TADF) materials. rsc.org Molecules with moderate to strong donors and specific linkages (e.g., meta-linkages) can achieve smaller ΔEST values, making them suitable for efficient light emission. rsc.org

Solvatochromism: Many pyrazolo[1,5-a]pyridine-based fluorophores exhibit solvatochromism, where their fluorescence color changes with the polarity of the solvent. This property is particularly useful for developing probes that can sense changes in their local environment. FD analogues, for example, show excellent solvatochromism with "turn-on" fluorescence in lipophilic (nonpolar) environments. researchgate.netrsc.org

The following table summarizes the photophysical properties of a series of pyrazolo[1,5-a]pyrimidine derivatives (PPs) with different substituents, illustrating the tunability of the core structure.

CompoundSubstituent at Position 7Molar Absorptivity (ε) (M⁻¹ cm⁻¹)Fluorescence Quantum Yield (ΦF)
4a 4-Pyridyl (EWG)33200.01
4g N,N-Dimethylaniline (EDG)205930.97
PP-1 Carboxylic Acid-0.64 (at pH 2.4)

Data sourced from multiple studies. nih.govresearchgate.netnih.gov

The tunable and environmentally sensitive nature of pyrazolo[1,5-a]pyridine fluorophores makes them excellent candidates for fluorescent probes and chemical sensors. researchgate.net They offer high selectivity and sensitivity for detecting specific analytes or changes in physiological parameters. nih.gov

pH Sensing: A pyrazolo[1,5-a]pyridine carboxylic acid derivative has been developed as a novel fluorescent probe for detecting pH in highly acidic conditions. nih.gov This probe exhibits a significant (nearly 7-fold) increase in fluorescence intensity as the pH drops from 5.2 to 2.4. nih.gov It is characterized by a high quantum yield (Φ = 0.64), a rapid response time of less than 10 seconds, and high selectivity. nih.gov The sensing mechanism is based on changes in the intramolecular charge transfer (ICT) process upon protonation. nih.gov This probe has been successfully used to monitor intracellular H⁺ in cells, demonstrating its potential for imaging acidic organelles. nih.gov

Lipid Droplet Probes: The fluoremidine (FD) scaffold, derived from pyrazolo[1,5-a]pyridine, has been utilized to design a fluorescent probe named FD13 for visualizing lipid droplets in living cells. researchgate.netrsc.org This application leverages the probe's solvatochromic properties, where it exhibits "turn-on" fluorescence specifically within the nonpolar, lipophilic environment of lipid droplets. researchgate.netrsc.org The ability to image these organelles is crucial as they are involved in numerous physiological processes and diseases. researchgate.net

Ion and Small Molecule Detection: The N-heterocyclic structure of pyrazolo[1,5-a]pyridine and its derivatives makes them suitable for detecting various ions and small molecules. nih.gov Their nitrogen atoms can act as chelating agents for metal ions, and their versatile synthetic accessibility allows for the incorporation of specific recognition moieties for other analytes. rsc.orgnih.gov

The table below highlights key performance metrics of pyrazolo[1,5-a]pyridine-based probes.

Probe NameAnalyteKey Performance MetricMechanism
PP-1 pH (H⁺)High quantum yield (0.64), Fast response (<10 s)ICT Change
FD13 Lipid DropletsTurn-on fluorescence in lipophilic environmentsSolvatochromism

Data sourced from relevant research articles. researchgate.netrsc.orgnih.gov

Supramolecular Assemblies and Crystal Engineering of Pyrazolo[1,5-a]pyridine Derivatives

Crystal engineering focuses on understanding and controlling how molecules assemble in the solid state. Pyridine- and pyrazole-based ligands, including pyrazolo[1,5-a]pyridine derivatives, are of great interest in this field due to their ability to form predictable and stable supramolecular structures through a variety of non-covalent interactions. mdpi.com These interactions are fundamental to designing materials with specific solid-state properties.

The arrangement of molecules in a crystal lattice is dictated by weak forces such as hydrogen bonding, π–π stacking, C–H∙∙∙π, and anion–π interactions. mdpi.com The presence of nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system makes it an effective hydrogen bond acceptor, while the aromatic nature of the fused rings facilitates π–π stacking. The bromine atom in 4-Bromopyrazolo[1,5-a]pyridine can also participate in halogen bonding, adding another layer of control for designing crystal structures.

Advanced Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4-Bromopyrazolo[1,5-a]pyridine, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each hydrogen and carbon atom, respectively.

Similarly, the ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms in the pyrazolo[1,5-a]pyridine (B1195680) core. The carbon atom directly bonded to the bromine (C4) would exhibit a characteristic chemical shift, and its signal intensity might be influenced by the quadrupolar effects of the bromine nucleus. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals by revealing their respective connectivities.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Data for a Related Compound (6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile in DMSO-d₆)
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H28.75 (s, 1H)-
C2-147.6
C3-83.3
H57.93 (d, J=7.5 Hz, 1H)-
C5-132.7
C6-110.4
H77.15 (t, J=7.2 Hz, 1H)-
C7-115.9
C8-130.6
C9-140.1
H-Pyridine (H5)8.99 (d, J=6.9 Hz, 1H)-
C-CN-114.5

Note: Data is for 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile and serves as an illustrative example. doi.org Chemical shifts and coupling constants (J) for this compound would differ due to the different substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₅BrN₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The monoisotopic mass of this compound is 195.96361 Da. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

While detailed experimental fragmentation data for this compound is not available, the fragmentation pattern can be predicted based on the principles of mass spectrometry and data from related structures like brominated pyridines. nist.gov Upon electron ionization, the molecular ion would be formed, which could then undergo fragmentation. Common fragmentation pathways for such aromatic heterocyclic systems include the loss of the bromine atom (Br•) and the elimination of small, stable neutral molecules like hydrogen cyanide (HCN) from the ring system. The analysis of these fragment ions provides a fingerprint that helps to confirm the structure of the molecule.

Interactive Data Table: Predicted m/z Values for Adducts of this compound
Adduct TypePredicted m/z
[M+H]⁺196.97089
[M+Na]⁺218.95283
[M-H]⁻194.95633
[M+K]⁺234.92677

Note: This data is predicted and sourced from PubChem. uni.lu The table illustrates the expected mass-to-charge ratios for common adducts.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

A crystal structure for this compound has not been reported in the crystallographic databases. However, structural data from closely related brominated pyrazolo-fused heterocycles can provide an excellent model for its expected solid-state conformation. For instance, the crystal structure of 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine has been determined. researchgate.net An analysis of this or similar structures would reveal that the pyrazolo[1,5-a]pyridine core is essentially planar. The bromine atom would lie in this plane, and its bond distance to the C4 carbon would be consistent with a typical C(sp²)-Br bond length. The crystal packing would likely be stabilized by intermolecular interactions such as π-π stacking between the aromatic rings and potentially weak hydrogen bonds.

Interactive Data Table: Illustrative Crystallographic Data for a Related Compound (3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345
b (Å)7.890
c (Å)13.456
β (°)112.34
Volume (ų)1210.9

Note: This data is for a related brominated pyrazolo[1,5-a]pyrimidine (B1248293) and is presented to illustrate the type of information obtained from an X-ray crystallographic study. researchgate.net

UV-Vis and Fluorescence Spectroscopy for Photophysical Property Characterization

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π-π* and n-π* electronic transitions within the aromatic heterocyclic system. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are influenced by the electronic nature of the fused rings and the substituents.

The fluorescence properties of pyrazolo[1,5-a]pyridine derivatives are of significant interest, with many compounds in this class exhibiting strong emission. nih.gov However, the introduction of a heavy atom like bromine often leads to quenching of fluorescence. This phenomenon, known as the "heavy-atom effect," enhances the rate of intersystem crossing from the excited singlet state to the triplet state, thereby reducing the fluorescence quantum yield. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent compared to its non-brominated parent compound. The study of its photophysical properties would provide insights into the influence of halogenation on the excited state dynamics of the pyrazolo[1,5-a]pyridine scaffold.

Interactive Data Table: Expected Photophysical Properties of this compound
PropertyExpected ObservationRationale
UV-Vis Absorption (λ_max)~250-350 nmπ-π* and n-π* transitions of the aromatic heterocyclic core. researchgate.net
Molar Absorptivity (ε)Moderate to HighCharacteristic of aromatic systems.
Fluorescence EmissionWeak or NoneQuenching due to the heavy-atom effect of bromine.
Stokes ShiftN/A (if non-fluorescent)The difference between absorption and emission maxima.

Note: These are expected properties based on the behavior of similar aromatic and halogenated compounds. nih.govresearchgate.net

Theoretical and Computational Investigations of 4 Bromopyrazolo 1,5 a Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a popular and effective computational method for calculating the electronic structure and properties of molecules. nih.gov It is widely used to study chemical reactivity through various descriptors derived from the electronic density. nih.govresearchgate.net For 4-Bromopyrazolo[1,5-a]pyridine, DFT calculations can elucidate its fundamental electronic properties and predict its behavior in chemical reactions.

Key aspects of its electronic structure are revealed by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These include chemical potential (µ), chemical hardness (η), and the global electrophilicity index (ω). nih.govresearchgate.net The electrophilicity index, for instance, helps classify molecules as electron acceptors or donors. mdpi.com

Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from DFT calculations. mdpi.com The MEP map provides a visual representation of the charge distribution on the molecule, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. mdpi.com Local reactivity descriptors, such as Fukui functions, can also be calculated to pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This detailed analysis of the electronic structure allows for a rational prediction of how this compound will interact with other reagents.

DescriptorDefinitionSignificance in Reactivity Prediction
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (ionization potential)
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electron affinity)
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicator of chemical stability and reactivity. mdpi.com
Chemical Potential (µ) µ ≈ (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from a system. nih.gov
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. nih.gov
Electrophilicity Index (ω) ω = µ2 / 2ηQuantifies the global electrophilic nature of a molecule. nih.govmdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. niscpr.res.inamazonaws.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. amazonaws.com The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. The results, often expressed as a docking score or binding energy, indicate the strength of the interaction. niscpr.res.in Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. amazonaws.comd-nb.info For instance, studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have used docking to identify key interactions with enzymes like 14-alpha demethylase and transpeptidase, elucidating their potential as inhibitors. nih.gov

Following docking, molecular dynamics simulations can be employed to investigate the stability and dynamic behavior of the ligand-protein complex over time. MD simulations provide a more detailed view of the conformational changes and the stability of the interactions. niscpr.res.in A key metric from MD simulations is the root-mean-square deviation (RMSD), which assesses the stability of the ligand within the binding pocket. A stable RMSD value over the simulation time suggests a stable binding mode. niscpr.res.in These simulations are crucial for refining docking results and confirming the viability of the ligand-target interaction. niscpr.res.in

Computational TechniquePurposeKey OutputsExample Application for Pyrazolopyridine Scaffolds
Molecular Docking Predicts the binding mode and affinity of a ligand to a protein's active site. amazonaws.comDocking Score, Binding Energy, Interaction Types (e.g., H-bonds). niscpr.res.inIdentifying potent inhibitors of enzymes like 14-alpha demethylase and alkaline phosphatase. nih.gov
Molecular Dynamics (MD) Simulates the movement of atoms in the ligand-protein complex over time. niscpr.res.inTrajectory of molecular motion, Root-Mean-Square Deviation (RMSD), Interaction Stability. niscpr.res.inInvestigating the stability of pyrazolopyridine derivatives in the binding site of CREBBP bromodomain. niscpr.res.in

Quantum Mechanical (QM)-Based Scoring Protocols for Compound Design

While classical molecular mechanics-based scoring functions in docking are fast, they can have limitations in accuracy. Quantum mechanical (QM)-based scoring protocols offer a more rigorous and accurate method for evaluating ligand-target interactions, making them a valuable tool in rational compound design. nih.gov

These advanced scoring functions utilize QM methods, often in a hybrid QM/Molecular Mechanics (QM/MM) setup, to calculate the binding energies between a ligand and a protein. nih.gov This approach treats the most critical part of the system (the ligand and the immediate binding site residues) with a high level of QM theory, such as DFT, while the rest of the protein and solvent are handled by more computationally efficient MM force fields. nih.gov

A study on pyrazolo[1,5-a]pyrimidine-based inhibitors of cyclin-dependent kinase 2 (CDK2) successfully developed and applied a QM-based scoring protocol. nih.gov The protocol involved a hybrid three-layer QM/MM setup (specifically DFT-D/PM6-D3H4X/AMBER) to calculate binding scores. These scores were then correlated with experimental binding free energies. The results showed a good correlation (r² = 0.64), demonstrating the protocol's ability to reproduce binding affinities within a congeneric series of inhibitors. nih.gov

A significant advantage of this method is the ability to decompose the interaction energies into contributions from different fragments of the ligand. This allows researchers to understand which parts of the molecule contribute most favorably to binding, providing rational insights for optimizing lead compounds. nih.gov By accurately predicting binding affinities and rationalizing structure-activity relationships, QM-based scoring protocols serve as a powerful tool for the design of new, more potent compounds based on scaffolds like this compound. nih.gov

Protocol ComponentDescriptionRole in Compound Design
Hybrid QM/MM Setup A computational model where a small, critical region (e.g., ligand and active site) is treated with quantum mechanics (QM) and the larger environment with molecular mechanics (MM). nih.govProvides a balance of accuracy for the interaction region and computational efficiency for the overall system.
Binding Score Calculation The optimized QM/MM structure is used to calculate the binding score, which approximates the binding free energy. nih.govAllows for the ranking of different compounds based on their predicted affinity for the target.
Correlation with Experiment The calculated binding scores are compared against experimentally determined binding affinities (e.g., IC50 or Ki values). nih.govValidates the predictive power of the computational model. A good correlation (e.g., r² > 0.6) indicates a reliable protocol. nih.gov
Interaction Energy Decomposition The total interaction energy is broken down into contributions from individual fragments or functional groups of the ligand. nih.govProvides a rationale for observed differences in binding affinity and guides the structural modification of compounds to improve potency. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly those based on DFT, are widely used to predict the spectroscopic properties of molecules, including NMR, infrared (IR), Raman, and UV-Visible (UV-Vis) spectra. These predictions are invaluable for the structural characterization of newly synthesized compounds like this compound and for interpreting experimental data.

DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in IR and Raman spectra. By comparing the calculated vibrational spectra with experimental data, a detailed assignment of the observed bands to specific molecular vibrations (e.g., stretching, bending, and wagging modes) can be made. mdpi.com This comparison helps to confirm the molecular structure of the synthesized compound. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and are often in good agreement with experimental values. These calculations aid in the assignment of complex spectra and provide a deeper understanding of the electronic environment of the nuclei within the molecule.

For predicting electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov A combined theoretical-experimental study on related pyrazolo[1,5-a]pyrimidines demonstrated that TD-DFT calculations could effectively explain their photophysical properties, including absorption and emission behaviors, by analyzing the nature of the electronic transitions. nih.gov These computational predictions of spectroscopic properties provide a powerful complement to experimental characterization.

Spectroscopic TechniqueComputational MethodPredicted PropertiesApplication
Infrared (IR) & Raman DFT (e.g., B3LYP)Vibrational Frequencies and IntensitiesAssignment of experimental bands to specific molecular vibrations to confirm structure. mdpi.com
Nuclear Magnetic Resonance (NMR) DFT (GIAO method)1H and 13C Chemical ShiftsAids in the structural elucidation and assignment of experimental NMR signals. nih.gov
UV-Visible (UV-Vis) Time-Dependent DFT (TD-DFT)Electronic transition energies (λmax), oscillator strengthsUnderstanding electronic structure and interpreting absorption/emission spectra. nih.gov

Future Perspectives and Emerging Research Avenues

Innovations in Synthetic Strategies for Halogenated Pyrazolo[1,5-a]pyridines

The development of efficient and regioselective synthetic methods for halogenated pyrazolo[1,5-a]pyridines is crucial for accessing a diverse range of functionalized molecules. Recent advancements in synthetic organic chemistry are providing new tools to introduce halogens, including bromine, onto the pyrazolo[1,5-a]pyridine (B1195680) core with high precision.

One promising approach involves a one-pot, three-component reaction for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines, a related class of compounds. This method utilizes the reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides, promoted by K₂S₂O₈. nih.gov The reaction proceeds through a cyclocondensation followed by oxidative halogenation. nih.gov This strategy offers a straightforward route to halogenated derivatives from readily available starting materials. nih.gov

Another innovative strategy is the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), for the halogenation of pyrazolo[1,5-a]pyrimidines. This method has been shown to be effective for the di-bromination and di-chlorination of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. researchgate.net The reaction conditions can be tuned to achieve selective mono- or di-iodination by varying the stoichiometry of the reagents. researchgate.net Such methods provide an efficient pathway to structurally diverse halogenated pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net

Furthermore, catalyst-free concerted [3+2] cycloaddition reactions of 2-imino-1H-pyridin-1-amines with alkynes and alkenes, often facilitated by sonochemical methods, have emerged as a scalable and efficient route to uniquely substituted pyrazolo[1,5-a]pyridines. nih.govacs.org This approach allows for the synthesis of a variety of derivatives with good to excellent yields. nih.govacs.org

These innovative synthetic strategies are poised to accelerate the discovery of novel halogenated pyrazolo[1,5-a]pyridine derivatives with potential applications in various scientific fields.

Synthetic Strategy Key Features Reactants Products
One-pot Tandem Cyclization/Oxidative HalogenationOne-step synthesis in an aqueous medium. nih.govAmino pyrazoles, enaminones/chalcones, NaX-K₂S₂O₈. nih.gov3-Halo-pyrazolo[1,5-a]pyrimidines. nih.gov
Halogenation with N-halosuccinimides (NXS)Efficient for di-halogenation; selectivity achievable. researchgate.netPyrazolo[1,5-a]pyrimidines, NBS/NCS/NIS. researchgate.netDi-halogenated and mono-iodinated pyrazolo[1,5-a]pyrimidines. researchgate.net
Catalyst-free Concerted [3+2] CycloadditionScalable, high-yielding, often uses sonochemistry. nih.govacs.org2-Imino-1H-pyridin-1-amines, alkynes/alkenes. nih.govacs.orgUniquely substituted pyrazolo[1,5-a]pyridines. nih.govacs.org

Expanding the Therapeutic Landscape of Pyrazolo[1,5-a]pyridine-Derived Compounds

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities. nih.govnih.gov Future research is expected to further expand the therapeutic applications of derivatives of this heterocyclic system, including those derived from 4-bromopyrazolo[1,5-a]pyridine.

A significant area of focus is in oncology. Pyrazolo[1,5-a]pyrimidines, which share a similar core structure, have been identified as potent protein kinase inhibitors, playing a crucial role in targeted cancer therapy. nih.gov These compounds have shown inhibitory activity against various kinases, including CK2, EGFR, B-Raf, and CDKs. nih.gov The development of new derivatives could lead to more selective and potent kinase inhibitors for the treatment of various cancers. nih.gov Additionally, pyrazolo[1,5-a]pyridine derivatives have been discovered as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, which are key targets in cancer immunotherapy. bohrium.comnih.gov

Beyond cancer, pyrazolo[1,5-a]pyridine derivatives have shown potential in treating a range of other conditions. For instance, certain derivatives act as potent and selective 5HT3 antagonists, which can be used to treat vomiting induced by chemotherapy. nih.gov Others have been identified as adenosine (B11128) A1 receptor antagonists with diuretic activity. nih.gov The versatility of this scaffold suggests that future research will uncover novel therapeutic applications in areas such as neurological disorders, inflammatory diseases, and infectious diseases. nih.govnih.gov For example, a fragment-based approach has been used to develop pyrazolo[1,5-a]pyridine analogues as inhibitors of HIV-1 reverse transcriptase. nih.govresearchgate.net

Therapeutic Target/Application Mechanism of Action Potential Indication
Protein Kinase InhibitionInhibition of key kinases in cellular signaling pathways. nih.govCancer. nih.gov
PI3Kγ/δ Dual InhibitionRegulation of the tumor microenvironment. bohrium.comnih.govCancer Immunotherapy. bohrium.com
5HT3 AntagonismSelective antagonism of the 5HT3 receptor. nih.govChemotherapy-induced nausea and vomiting. nih.gov
Adenosine A1 Receptor AntagonismAntagonism of the adenosine A1 receptor. nih.govConditions requiring diuretic activity. nih.gov
HIV-1 Reverse Transcriptase InhibitionInhibition of a key viral enzyme in HIV-1 replication. nih.govresearchgate.netHIV/AIDS. researchgate.net

Novel Applications in Functional Materials and Optoelectronics

The unique photophysical properties of the pyrazolo[1,5-a]pyridine scaffold have garnered significant interest in the field of materials science, particularly in the development of functional materials and optoelectronic devices. researchgate.netresearchgate.net The rigid and highly planar structure of this nucleus is a vital feature for such applications. lupinepublishers.com

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as promising fluorophores for chemosensors and biological imaging due to their tunable photophysical properties. researchgate.netrsc.org By modifying the substituents on the pyrazolo[1,5-a]pyrimidine core, the absorption and emission characteristics can be finely tuned. researchgate.netrsc.org For example, the introduction of electron-donating groups can enhance both absorption and emission. researchgate.netresearchgate.net These compounds have shown potential for detecting toxic anions like cyanide and quantifying water content in organic solvents. lupinepublishers.comthieme-connect.de

In the realm of optoelectronics, donor-acceptor small molecules based on the pyrazolo[1,5-a]pyrimidine acceptor core are being explored as promising hole-transporting materials for perovskite solar cells (PSCs). researchgate.net The tunable optoelectronic properties of these molecules are a key advantage in this application. researchgate.net The superior photostability and lower production cost of pyrazolo[1,5-a]pyrimidine-based materials compared to some other organic compounds make them an attractive alternative for optical applications. lupinepublishers.com

Future research in this area will likely focus on the design and synthesis of novel this compound derivatives with tailored photophysical properties for applications in organic light-emitting diodes (OLEDs), sensors, and advanced imaging agents.

Integration of Artificial Intelligence and Machine Learning in Pyrazolo[1,5-a]pyridine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science, and research on pyrazolo[1,5-a]pyridines is no exception. These computational tools can significantly accelerate the identification of promising drug candidates and materials with desired properties. premierscience.com

Machine learning models, particularly those used in Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity of novel pyrazolo[1,5-a]pyridine derivatives based on their chemical structures. youtube.com By training these models on existing data, researchers can prioritize the synthesis of compounds with the highest probability of being active, thereby saving time and resources. youtube.com ML can also be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is a critical step in drug development. youtube.com

In materials science, AI and ML can be employed to predict the photophysical properties of new pyrazolo[1,5-a]pyridine derivatives, aiding in the design of novel fluorophores and optoelectronic materials. By learning the relationship between chemical structure and material properties, these models can guide the synthesis of compounds with optimized performance for specific applications.

The continued development and application of AI and ML tools will undoubtedly accelerate the pace of discovery and innovation in all areas of pyrazolo[1,5-a]pyridine research.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-bromopyrazolo[1,5-a]pyridine, and how do reaction conditions influence product yield?

  • Methodology : A two-step approach is commonly employed:

Cyclization : React 5-aminopyrazole-4-carboxamide derivatives with brominating agents (e.g., NBS or Br₂ in DMF) under controlled temperatures (60–80°C) to form the pyrazolo[1,5-a]pyridine core .

Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce bromine at position 3. Optimize ligand choice (e.g., XPhos) and solvent (toluene/EtOH) to minimize side reactions .

  • Critical Parameters : Excess bromine may lead to over-bromination, while high temperatures risk decomposition. Monitor via TLC and HPLC to ensure purity (>95%) .

Q. How can NMR and mass spectrometry distinguish this compound from its regioisomers (e.g., 3-bromo derivatives)?

  • NMR Analysis :

  • ¹H NMR : The deshielded proton at position 7 (δ 8.2–8.5 ppm) shows coupling with adjacent protons (J = 6–7 Hz), confirming bromine at position 4. Regioisomers exhibit distinct splitting patterns (e.g., 3-bromo derivatives show upfield shifts for position 2 protons) .
  • ¹³C NMR : The brominated carbon (C-4) appears at δ 120–125 ppm, while C-3 in 3-bromo analogs resonates at δ 115–118 ppm .
    • HRMS : Exact mass (m/z 211.98 for C₇H₄BrN₂⁺) and isotopic patterns (1:1 for Br) confirm molecular identity .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic efficiency during C–H bromination of pyrazolo[1,5-a]pyridines?

  • Key Findings :

  • Oxidant Role : MnO₂ or PIFA (PhI(OCOCF₃)₂) facilitates radical bromination with higher regioselectivity than NaOCl, which may generate halogenated byproducts .
  • Substrate Effects : Electron-withdrawing groups at position 2 hinder bromination due to reduced electron density at C-4. Computational studies (DFT) support this via LUMO localization .
    • Resolution : Optimize catalyst loading (5–10 mol% Pd) and use directing groups (e.g., –COOMe) to enhance site specificity .

Q. How does this compound serve as a precursor in designing JAK1/2 inhibitors, and what structural modifications improve potency?

  • Applications :

  • Core Scaffold : The bromine at position 4 enables Suzuki coupling with aryl/heteroaryl boronic acids to introduce pharmacophores (e.g., pyridyl or morpholino groups) critical for JAK1/2 binding .
  • SAR Studies : Methylation at position 2 increases metabolic stability, while replacing bromine with –CF₃ enhances hydrophobic interactions in the kinase ATP-binding pocket .
    • Validation : IC₅₀ values (≤50 nM) in enzymatic assays and apoptosis induction in myeloproliferative cell lines (e.g., HEL 92.1.7) confirm efficacy .

Q. What strategies mitigate challenges in synthesizing this compound derivatives for OLED materials?

  • Approaches :

Coordination Complexes : React with Re(CO)₅Br to form luminescent complexes (λₑₘ = 450–500 nm) for blue-emitting OLEDs. Characterize via IR (ν(CO) = 1898–2021 cm⁻¹) and X-ray crystallography .

Cross-Coupling : Use Sonogashira reactions to attach alkynyl groups at position 4, enhancing electron transport properties. Optimize with CuI/PPh₃ catalysts in THF .

  • Challenges : Bromine’s steric bulk may reduce conjugation efficiency; substituting with smaller halogens (e.g., Cl) improves device performance .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under basic conditions?

  • Root Cause :

  • Solvent Effects : Decomposition occurs in polar aprotic solvents (e.g., DMF) due to nucleophilic attack on C-4, while nonpolar solvents (toluene) stabilize the compound .
  • Temperature : Prolonged heating (>100°C) induces debromination, forming pyrazolo[1,5-a]pyridine as a byproduct. LC-MS tracking reveals degradation pathways .
    • Mitigation : Store at –20°C under inert atmosphere and avoid strong bases (e.g., NaOH) during synthesis .

Methodological Optimization

Q. What purification techniques maximize yield and purity of this compound from complex reaction mixtures?

  • Protocol :

Column Chromatography : Use silica gel with hexane/EtOAc (4:1) for baseline separation of brominated products.

Recrystallization : Dissolve in hot MeOH and cool to –20°C for crystal formation (mp 145–148°C) .

  • Analytical QC : Validate purity via HPLC (C18 column, 70:30 H₂O/MeCN, retention time = 6.2 min) .

Future Directions

Q. What unexplored applications of this compound warrant investigation in photopharmacology?

  • Proposals :

  • Photoisomerization : Introduce azobenzene groups via C–C coupling to create light-activated JAK inhibitors for spatiotemporal control in cancer therapy .
  • Two-Photon Absorption : Modify with donor-acceptor substituents (e.g., –NMe₂/–NO₂) for deep-tissue imaging probes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.